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Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 3C NMR spectral data for halogenated
benzyl alcohol derivatives. Due to the limited availability of public data for (5-Bromo-2-
iodophenyl)methanol, this document focuses on a comparison with structurally similar and
commercially available isomers: 2-bromobenzyl alcohol, 3-bromobenzyl alcohol, and 4-
bromobenzyl alcohol. This comparison offers valuable insights into the influence of halogen
substitution patterns on the chemical shifts of the aromatic and benzylic carbons.

13C NMR Spectral Data Comparison

The following table summarizes the reported 3C NMR chemical shifts (in ppm) for various
bromobenzyl alcohol isomers. These values are typically referenced relative to a standard
solvent peak, such as CDCls at 77.0 ppm.
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2- 3- 4- (5-Bromo-2-
Carbon Atom Bromobenzyl Bromobenzyl Bromobenzyl iodophenyl)me
Alcohol[1] Alcohol[2] Alcohol[3][4] thanol
C-1 (ipso- Data not
~139.7 ~143.2 ~139.9 ]
CH20H) available
_ Data not
C-2 ~122.6 (ipso-Br) ~130.3 ~128.8 _
available
, Data not
C-3 ~129.1 ~122.9 (ipso-Br) ~131.6 _
available
) Data not
C-4 ~127.7 ~130.1 ~121.9 (ipso-Br) _
available
Data not
C-5 ~132.6 ~126.1 ~131.6 .
available
Data not
C-6 ~128.9 ~130.3 ~128.8 _
available
Data not
-CH20H ~65.1 ~64.0 ~64.4
available

Note: The chemical shifts provided are approximate and can vary slightly depending on the
solvent and experimental conditions. The assignment of specific aromatic carbons is based on
typical substituent effects. For (5-Bromo-2-iodophenyl)methanol, the presence of both
bromine and iodine would further influence the chemical shifts, with the carbon bearing the
iodine (C-2) expected to be significantly downfield.

Experimental Protocol for 2*C NMR Spectroscopy
The following is a general protocol for acquiring 33C NMR spectra of small organic molecules.
1. Sample Preparation:

» Dissolve approximately 10-50 mg of the solid sample in about 0.6-0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-de, Acetone-ds) in a standard 5 mm NMR tube.
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Ensure the sample is fully dissolved to obtain a homogeneous solution. Sonication may be
used to aid dissolution.

. NMR Spectrometer Setup:
The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

The instrument is tuned to the 13C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz
spectrometer, respectively).

Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
. Data Acquisition:

A standard proton-decoupled 3C NMR experiment (e.g., zgpg30 on a Bruker spectrometer)
is typically performed.

Key acquisition parameters include:
o Pulse Angle: 30-45 degrees
o Relaxation Delay (d1): 1-2 seconds

o Number of Scans (ns): Varies from hundreds to thousands, depending on the sample
concentration, to achieve an adequate signal-to-noise ratio.

o Spectral Width: Typically 0-220 ppm.

. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the resulting spectrum.

Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).
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 Integrate the peaks if quantitative analysis is required (though 3C NMR is not inherently
guantitative without specific experimental setups).

o Peak pick and assign the chemical shifts to the corresponding carbon atoms in the molecule.

Workflow for **C NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow from sample preparation to final data
analysis in 33C NMR spectroscopy.
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13C NMR Data Acquisition and Analysis Workflow
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Caption: Workflow of 13C NMR Spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Bromobenzyl alcohol(18982-54-2) 13C NMR spectrum [chemicalbook.com]

e 2. 3-Bromobenzyl alcohol(15852-73-0) 13C NMR spectrum [chemicalbook.com]

e 3. 4-Bromobenzyl alcohol | C7TH7BrO | CID 70119 - PubChem [pubchem.ncbi.nim.nih.gov]
e 4. 4-Bromobenzyl alcohol(873-75-6) 13C NMR [m.chemicalbook.com]

« To cite this document: BenchChem. [A Comparative Guide to the 13C NMR Spectral Data of
Halogenated Benzyl Alcohols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171483#13c-nmr-spectral-data-of-5-bromo-2-
iodophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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